molecular formula C11H6F4N2 B597381 6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine CAS No. 1245649-67-5

6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine

Cat. No. B597381
M. Wt: 242.177
InChI Key: WMJJJTNWGULSDY-UHFFFAOYSA-N
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Description

6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine, also known as F-6-TFM, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound belongs to the class of bipyridine derivatives and has been studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis.

Scientific Research Applications

  • Catalytic Fluoromethylation

    Trifluoromethyl groups, which are part of 6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine, are vital in pharmaceuticals and agrochemicals. Photoredox catalysis using photocatalysts like Ru(bpy)3 and fac-[Ir(ppy)3] is a promising strategy for developing new fluoromethylations, especially in carbon-carbon multiple bonds (Koike & Akita, 2016).

  • Synthesis of Fluorophores

    The synthesis of 6-arylthio-2,2'-bipyridine and its derivatives through a PASE (pot, step, atom, economic) approach has been achieved. These compounds have shown promising photophysical properties and could be considered potential push-pull fluorophores (Savchuk et al., 2021).

  • Use in Positron Emission Tomography (PET)

    Fluorine-18 labeled fluoropyridines, such as 6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine, are increasingly used in PET. Pyridyliodonium salts provide a way to introduce fluorine-18 into these compounds (Carroll et al., 2007).

  • Palladium(IV) Complexes in Organic Synthesis

    Palladium(IV) complexes involving Ar-CF(3) bond-forming reductive elimination have been developed, providing a framework for Pd(II/IV)-catalyzed arene trifluoromethylation reactions (Ball et al., 2010).

  • Rare-Earth Metal-Organic Frameworks (MOFs)

    Fluoro-bridged rare-earth metal-organic frameworks with nonanuclear and trinuclear clusters have been synthesized from substances like perfluorohexanoic acid, showing potential applications in various fields (Sheybani et al., 2023).

  • Dye-Sensitized Solar Cells

    Trifluoromethyl-substituted copper(I) dyes, related to 6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine, have shown improved photoconversion efficiency in dye-sensitized solar cells (Brunner et al., 2015).

  • Electronic and Steric Effects in Metal Complexes

    The electronic and steric effects of substituents like CF3 in 6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine have been explored in the context of platinum(II)-mediated C-H bond activation, revealing insights into reaction mechanisms and stabilities (Maidich et al., 2015).

properties

IUPAC Name

2-fluoro-6-[6-(trifluoromethyl)pyridin-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2/c12-10-3-1-2-8(17-10)7-4-5-9(16-6-7)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJJJTNWGULSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C2=CN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745155
Record name 6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine

CAS RN

1245649-67-5
Record name 6-Fluoro-6′-(trifluoromethyl)-2,3′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245649-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
W Ren, J Li, D Zou, Y Wu, Y Wu - Tetrahedron, 2012 - Elsevier
Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium pyridine-2-trifluoroborates and various aryl (heteroaryl) halides can generate the corresponding desired …
Number of citations: 50 www.sciencedirect.com

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